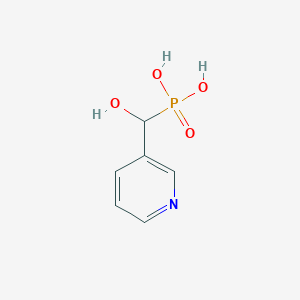
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is a compound characterized by the presence of a phosphonic acid group attached to a hydroxy-3-pyridinylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acids can be synthesized through various methods, including the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method involves the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Industrial Production Methods
Industrial production of phosphonic acids often involves large-scale synthesis using efficient and cost-effective methods. The dealkylation of dialkyl phosphonates and the McKenna procedure are commonly employed due to their reliability and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .
Aplicaciones Científicas De Investigación
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the design of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including bone targeting and drug delivery.
Industry: Utilized in the functionalization of surfaces, analytical purposes, and medical imaging.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (hydroxy-3-pyridinylmethyl)-, involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s phosphonic acid group can form strong hydrogen bonds, leading to the formation of supramolecular structures . Additionally, the hydroxy-3-pyridinylmethyl moiety can interact with various biological targets, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic acid: Features a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Difluoro(pyridinyl)methyl phosphonates: Similar structure but with fluorine substituents.
Uniqueness
Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is unique due to its combination of a phosphonic acid group with a hydroxy-3-pyridinylmethyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
65128-80-5 |
|---|---|
Fórmula molecular |
C6H8NO4P |
Peso molecular |
189.11 g/mol |
Nombre IUPAC |
[hydroxy(pyridin-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-2-1-3-7-4-5/h1-4,6,8H,(H2,9,10,11) |
Clave InChI |
MACCAGQSGQFPRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



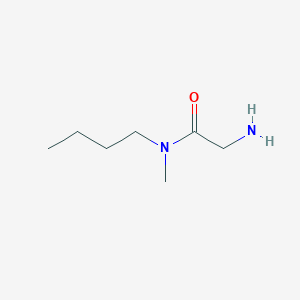
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
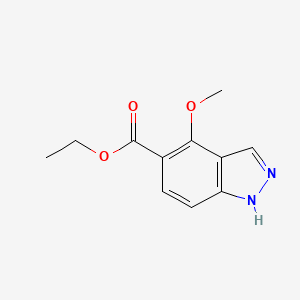
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
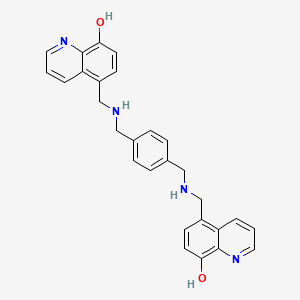
![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
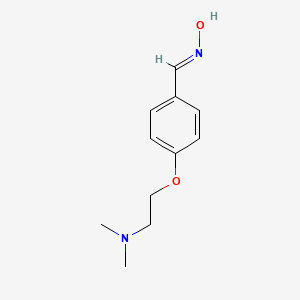
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)


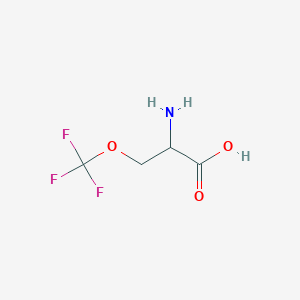
amine](/img/structure/B12115813.png)
